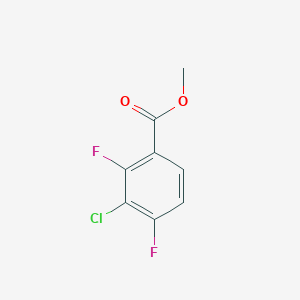

Methyl 3-chloro-2,4-difluorobenzoate

Descripción general

Descripción

Methyl 3-chloro-2,4-difluorobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a methyl ester group attached to a benzoic acid ring substituted with chlorine and fluorine atoms. The molecular formula of this compound is C8H5ClF2O2, and it has a molecular weight of 206.58 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,4-difluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-chloro-2,4-difluorobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 3-chloro-2,4-difluorobenzyl alcohol.

Hydrolysis: 3-chloro-2,4-difluorobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-chloro-2,4-difluorobenzoate is utilized as an intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various chemical reactions, including nucleophilic substitutions and esterifications.

Biology

This compound plays a role in enzyme inhibition studies and protein-ligand interactions. The presence of halogens enhances its binding affinity to biological targets, making it useful in pharmacological research.

Medicine

Research indicates potential applications in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs). Its unique structure may contribute to the development of novel therapeutic agents.

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its properties make it suitable for creating effective pesticides and herbicides.

This compound exhibits various biological activities:

Antiviral Activity

Research has shown that halogenated benzoates can inhibit viral enzymes effectively. In studies focusing on its antiviral properties, this compound demonstrated significant inhibitory effects against several viruses by binding to viral proteins and disrupting their function.

Cytotoxicity Profiles

Studies assessing cytotoxic effects on human cell lines revealed selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells. This suggests potential applications in targeted cancer therapies.

Case Studies

- Antiviral Activity Study : A study evaluated the antiviral efficacy of this compound against influenza virus. Results indicated a dose-dependent inhibition of viral replication, highlighting its potential as an antiviral agent.

- Cytotoxicity Assessment : Another investigation analyzed the cytotoxic effects on breast cancer cell lines. The compound exhibited IC50 values indicating significant selective toxicity towards cancer cells while sparing normal cells.

Mecanismo De Acción

The mechanism of action of methyl 3-chloro-2,4-difluorobenzoate depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and the associated metabolic pathways. The molecular targets and pathways involved vary based on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2,4-difluorobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Methyl 2-chloro-3,4-difluorobenzoate: Has a different substitution pattern, affecting its chemical reactivity and applications.

Methyl 2-fluorobenzoate: Contains only one fluorine atom, resulting in different physical and chemical properties.

Uniqueness

Methyl 3-chloro-2,4-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications. Its combination of chlorine and fluorine atoms provides a balance of electronic effects that can be exploited in various chemical transformations .

Actividad Biológica

Methyl 3-chloro-2,4-difluorobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with chlorine and fluorine substituents. The presence of halogens often enhances the lipophilicity and biological activity of such compounds, making them valuable in drug design and development.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClFO2 |

| Molecular Weight | 220.60 g/mol |

| Functional Groups | Ester, Halogenated Aromatic |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. The compound interacts with microbial cells, potentially inhibiting specific enzymes or receptors that are crucial for microbial growth and survival.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it showed effective inhibition against several pathogens:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus

- Fungal Strains : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10-50 µg/mL for bacteria and 5-25 µg/mL for fungi, demonstrating its potential as an effective antimicrobial agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the positioning and nature of its substituents. Comparative studies with structurally similar compounds have provided insights into how variations in substitution patterns affect biological efficacy.

Comparative Analysis

| Compound Name | MIC (µg/mL) | Unique Features |

|---|---|---|

| This compound | 10-50 | Effective against both bacteria and fungi |

| Methyl 3-chloro-5-fluorobenzoate | 15-60 | Slightly less effective; different substitution |

| Methyl 4-chloro-2-fluorobenzoate | 20-70 | Similar halogenation but different positional effects |

Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceuticals and agrochemicals:

- Antimicrobial Applications : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic development.

- Agricultural Uses : Preliminary findings suggest potential as a fungicide in crop protection strategies.

Propiedades

IUPAC Name |

methyl 3-chloro-2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHTALZVVERSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673202 | |

| Record name | Methyl 3-chloro-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948833-74-7 | |

| Record name | Methyl 3-chloro-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.